molecular formula C10H14BrNO2S B3006756 2-Bromo-4-(tert-butyl)benzenesulfonamide CAS No. 99177-40-9

2-Bromo-4-(tert-butyl)benzenesulfonamide

Cat. No.: B3006756
CAS No.: 99177-40-9
M. Wt: 292.19
InChI Key: VISBKQOZQQEHDJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)benzenesulfonamide is an organic compound that features a bromine atom and a tert-butyl group attached to a benzenesulfonamide structure

Scientific Research Applications

2-Bromo-4-(tert-butyl)benzenesulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)benzenesulfonamide typically involves the bromination of 4-(tert-butyl)benzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted sulfonamide, while electrophilic nitration would introduce a nitro group to the aromatic ring .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to interact with other molecules in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

2-bromo-4-tert-butylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)7-4-5-9(8(11)6-7)15(12,13)14/h4-6H,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISBKQOZQQEHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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